molecular formula C5H8O3 B3331788 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid CAS No. 858423-50-4

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3331788
CAS No.: 858423-50-4
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst. For example, the reaction of an alkene with diazomethane in the presence of a rhodium catalyst can yield cyclopropane derivatives . Another method involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes to cyclopropanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)cyclopropane-1-methanol: Lacks the carboxylic acid group.

    Cyclopropane-1,2-dicarboxylic acid: Contains two carboxylic acid groups.

Uniqueness

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclopropane ring.

Properties

IUPAC Name

2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGVPAQOZSDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

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